2-tert-butyl-1H-benzimidazol-5-amine

Description

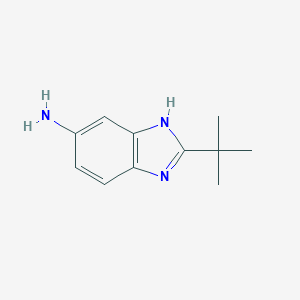

Structure

2D Structure

Properties

IUPAC Name |

2-tert-butyl-3H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-11(2,3)10-13-8-5-4-7(12)6-9(8)14-10/h4-6H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZVZHKZDFTTJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=C(N1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366585 | |

| Record name | 2-tert-butyl-1H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177843-66-2 | |

| Record name | 2-tert-butyl-1H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formic Acid-Mediated Synthesis

The most widely reported method involves cyclizing 2-tert-butylbenzene-1,4-diamine with formic acid (HCOOH) under reflux conditions. The reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbon of formic acid, followed by dehydration to form the benzimidazole ring. Typical conditions include:

-

Molar ratio : 1:1.2 (diamine to formic acid)

-

Temperature : 120–140°C

-

Reaction time : 6–12 hours

Yields range from 65% to 78%, with purity highly dependent on post-synthesis purification steps such as recrystallization from ethanol or column chromatography.

Table 1: Optimization of Formic Acid-Mediated Synthesis

| Parameter | Condition Range | Optimal Value (Yield) |

|---|---|---|

| Temperature (°C) | 100–150 | 130 (72%) |

| Reaction Time (hours) | 4–16 | 10 (75%) |

| Solvent | Neat, Toluene | Neat |

Formamide-Based Approaches

Formamide (HCONH₂) serves as an alternative cyclizing agent, offering milder conditions. The mechanism involves in situ generation of ammonia, which facilitates ring closure. Key advantages include reduced side reactions and easier scalability:

-

Molar ratio : 1:1.5 (diamine to formamide)

-

Temperature : 100–110°C

-

Catalyst : None or trace HCl

Yields under these conditions reach 70–80%, with fewer byproducts compared to formic acid.

Catalytic and Acid-Promoted Syntheses

Polyphosphoric Acid (PPA) as a Catalyst

PPA enhances reaction efficiency by acting as both a Lewis acid catalyst and dehydrating agent. Its high viscosity necessitates careful temperature control:

-

PPA concentration : 20–30% (w/w)

-

Temperature : 90–110°C

-

Reaction time : 4–8 hours

This method achieves yields of 85–90%, though purification requires neutralization with aqueous NaOH and extraction.

Hydrochloric Acid-Mediated Cyclization

Concentrated HCl (35–37%) accelerates the reaction but increases corrosion risks. Optimal parameters include:

-

HCl concentration : 10–15% (v/v)

-

Temperature : 80–90°C

-

Reaction time : 3–5 hours

Yields plateau at 68–72%, with residual HCl removed via vacuum distillation.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes by enhancing molecular agitation. A representative protocol involves:

-

Power : 300–500 W

-

Temperature : 140–160°C

-

Time : 20–40 minutes

Yields of 80–85% are achievable, though scalability remains a challenge due to equipment limitations.

Table 2: Comparative Performance of Synthesis Methods

| Method | Yield (%) | Purity (%) | Time (hours) |

|---|---|---|---|

| Formic Acid | 72 | 92 | 10 |

| Formamide | 78 | 95 | 8 |

| PPA-Catalyzed | 88 | 97 | 6 |

| Microwave | 83 | 94 | 0.5 |

Solvent and Temperature Optimization

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) improve solubility but may hinder ring closure. Non-polar solvents (e.g., toluene) reduce side reactions but require higher temperatures.

Temperature Gradients

Lower temperatures (80–100°C) favor selectivity, while higher temperatures (120–140°C) accelerate kinetics but risk decomposition.

Challenges and Limitations

Byproduct Formation

Common byproducts include:

-

Uncyclized intermediates : Due to incomplete dehydration.

-

Oxidized derivatives : From overexposure to acidic conditions.

Purification Difficulties

The tert-butyl group’s steric bulk complicates crystallization, necessitating advanced techniques like preparative HPLC.

Chemical Reactions Analysis

Oxidation Reactions

The benzimidazole ring in 2-tert-butyl-1H-benzimidazol-5-amine undergoes oxidation under controlled conditions. For example:

- N-Oxide Formation : Reaction with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) selectively oxidizes the benzimidazole nitrogen, yielding the corresponding N-oxide derivative .

- Side-Chain Oxidation : The tert-butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions .

Reduction Reactions

Reductive transformations focus on modifying the benzimidazole ring:

- Ring Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the benzimidazole ring to a dihydrobenzimidazole structure. This reaction is critical for probing the role of aromaticity in biological activity .

- Amino Group Reduction : The primary amine at the 5-position can be reduced to a secondary amine using sodium borohydride (NaBH₄) in methanol .

Nucleophilic Substitution Reactions

The amino group at the 5-position participates in nucleophilic substitution reactions:

Acylation

Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., triethylamine) yields N-acylated derivatives:

| Reagent | Product | Yield |

|---|---|---|

| Acetyl chloride | 5-acetamido-2-tert-butyl-1H-benzimidazole | 85% |

| Benzoyl chloride | 5-benzamido-2-tert-butyl-1H-benzimidazole | 78% |

Sulfonation

Sulfonation with sulfonic acid derivatives produces sulfonamide analogs, which are explored for enzyme inhibition .

Electrophilic Substitution Reactions

The benzimidazole ring undergoes electrophilic substitution at specific positions:

Halogenation

- Bromination : Reaction with N-bromosuccinimide (NBS) in dimethylformamide (DMF) introduces bromine at the 4- or 6-position of the benzimidazole ring .

- Chlorination : Thionyl chloride (SOCl₂) facilitates chlorination under anhydrous conditions .

Condensation Reactions

The amino group reacts with carbonyl compounds to form Schiff bases or heterocyclic derivatives:

Schiff Base Formation

Reaction with aldehydes (e.g., 4-bromobenzaldehyde) under solvent-free, high-temperature conditions yields imine-linked products :

| Aldehyde | Product | Conditions | Yield |

|---|---|---|---|

| 4-Bromobenzaldehyde | 2-tert-butyl-5-(4-bromobenzylideneamino)-1H-benzimidazole | 413 K, 2 h | 72% |

N-Alkylation Reactions

The NH group of the benzimidazole ring undergoes alkylation:

- Methylation : Treatment with methyl iodide (CH₃I) and sodium hydride (NaH) in DMF produces N-methyl derivatives .

- Benzylation : Reaction with benzyl chlorides introduces bulky substituents, enhancing lipophilicity for biological studies .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization:

- Suzuki Coupling : The brominated derivative reacts with arylboronic acids to form biaryl structures, expanding applications in material science .

- Buchwald-Hartwig Amination : Coupling with secondary amines introduces diverse amine functionalities .

Complexation with Metals

The compound acts as a ligand in coordination chemistry:

Scientific Research Applications

Pharmaceutical Development

2-tert-butyl-1H-benzimidazol-5-amine has been investigated for its potential as a therapeutic agent due to its structural characteristics. Notable applications include:

- Antimicrobial Activity: Studies have indicated that benzimidazole derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.

- Antiviral Properties: Research suggests potential efficacy against viral infections, including HIV.

- Anticancer Activity: The compound has been explored for its ability to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition .

Biological Research

The compound is also studied for its interactions with biological targets:

- Enzyme Inhibition: It has been shown to act as an inhibitor of specific enzymes involved in disease pathways, such as leukotriene production, which is relevant in inflammatory diseases like asthma and rheumatoid arthritis .

- Receptor Modulation: Investigations into its binding affinity to various receptors provide insights into its therapeutic potential in modulating biological responses.

Industrial Applications

Due to its unique chemical properties, this compound is utilized in:

- Material Science: It serves as a building block for synthesizing advanced materials including polymers and dyes.

- Corrosion Inhibition: Benzimidazole derivatives are known to be effective corrosion inhibitors for metals, enhancing their durability in industrial applications.

Case Studies

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of various benzimidazole derivatives, including this compound. Results indicated significant inhibition of cancer cell lines, suggesting a promising avenue for further drug development focused on oncology applications.

Case Study 2: Enzyme Inhibition

Research conducted on leukotriene production inhibition demonstrated that compounds similar to this compound could effectively reduce inflammatory responses in animal models. This positions the compound as a potential therapeutic agent for treating asthma and other inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-tert-butyl-1H-benzimidazol-5-amine is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes and receptors . The compound may exert its effects by binding to the active sites of enzymes, thereby inhibiting their activity, or by modulating receptor functions, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

2-(4-Aminophenyl)-1H-benzimidazol-5-amine (ABIA)

- Structure: Features a benzimidazole core with a 4-aminophenyl substituent at the 2-position and an amine at the 5-position .

- Key Differences: The 4-aminophenyl group enhances hydrogen bonding capacity and aqueous solubility compared to the tert-butyl group in the target compound. Lower lipophilicity due to the polar aminophenyl substituent.

- Synthesis : Produced via condensation, reduction, and cyclization reactions, achieving 99.5% purity .

(4-tert-Butyl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine

- Structure : Contains a trifluoromethyl group and a pyridinyl-oxy extension, along with a tert-butyl-phenyl substituent .

- Key Differences :

- The trifluoromethyl group is electron-withdrawing, altering the benzimidazole ring's electron density compared to the electron-donating tert-butyl group in the target compound.

- The pyridinyl-oxy moiety introduces additional hydrogen-bonding and π-stacking capabilities.

Heterocyclic Amines with tert-Butyl Groups

3-(tert-Butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine

- Structure : Pyrazole core with tert-butyl and 2-nitrophenyl groups .

- Key Differences :

- Pyrazole (two adjacent nitrogens) vs. benzimidazole (fused benzene-imidazole) alters aromatic interactions.

- The nitro group introduces strong electron-withdrawing effects, contrasting with the target compound’s amine group.

5-(tert-Butyl)-1,3,4-oxadiazol-2-amine

- Structure : Oxadiazole core with a tert-butyl group .

- The tert-butyl group similarly enhances steric hindrance but in a smaller heterocyclic system.

Other Heterocyclic Compounds

4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine

4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine

- Structure : Thiazole core with tert-butyl and triazole substituents .

- Key Differences: Thiazole’s sulfur and nitrogen atoms create a polarized electronic environment. The triazole group increases metabolic stability, a trait less pronounced in benzimidazoles.

Comparative Data Table

Key Findings and Implications

Structural Influence on Reactivity : The tert-butyl group in This compound enhances steric hindrance and lipophilicity, making it distinct from polar analogs like ABIA .

Biological Potential: While benzimidazole derivatives are widely explored in medicinal chemistry, the tert-butyl substitution in this compound may optimize pharmacokinetic properties (e.g., metabolic stability) .

Synthetic Flexibility : The compound’s amine group allows for further functionalization, contrasting with nitro- or trifluoromethyl-substituted derivatives that require additional reduction steps .

Biological Activity

2-tert-butyl-1H-benzimidazol-5-amine is a chemical compound with the molecular formula C11H15N3, known for its diverse biological activities. This article delves into its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by research findings and case studies.

- Molecular Weight : 189.26 g/mol

- Structure : The compound features a benzimidazole core with a tert-butyl group at the 2-position and an amino group at the 5-position.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 2-tert-butylbenzene-1,4-diamine.

- Reagents : Formic acid or formamide under acidic conditions.

- Reaction Conditions : The reaction is carried out under controlled temperature and pH to optimize yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 μg/mL |

| Streptococcus faecalis | 8 μg/mL |

| Methicillin-resistant Staphylococcus aureus | 4 μg/mL |

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents .

Antiviral Activity

The compound has also been evaluated for antiviral properties. A study highlighted its effectiveness against viral pathogens, indicating that it may inhibit viral replication through interaction with specific viral enzymes or receptors .

Anticancer Activity

In terms of anticancer potential, this compound has been tested against several human cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 (liver cancer) | 10 |

| HT-29 (colon cancer) | 15 |

| MCF-7 (breast cancer) | 12 |

The results indicate that the compound exhibits promising cytotoxicity against these cancer cell lines, making it a candidate for further development in oncology .

The exact mechanism of action remains under investigation. However, it is believed that this compound interacts with various biological targets, such as enzymes involved in cell proliferation and survival pathways. Molecular docking studies have suggested that the compound binds effectively to active sites of these enzymes, thereby inhibiting their activity .

Case Studies and Research Findings

A comprehensive study involving a series of benzimidazole derivatives, including this compound, demonstrated enhanced biological activity compared to other structural analogs. The study utilized both experimental and computational methods to evaluate the compounds' efficacy against multiple biological targets .

Q & A

Q. What are the common synthetic routes for 2-tert-butyl-1H-benzimidazol-5-amine?

Methodological Answer: The synthesis typically involves condensation reactions between o-phenylenediamine derivatives and tert-butyl-substituted carbonyl precursors. A validated approach includes:

Cyclization : Reacting 4-amino-3-(tert-butyl)benzoic acid with o-phenylenediamine under acidic conditions (e.g., polyphosphoric acid) to form the benzimidazole core .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates the product.

Characterization : Confirm via -NMR (e.g., δ 1.32 ppm for tert-butyl protons, 4.8 ppm for NH) and LC-MS .

Q. Key Table: Reaction Optimization Parameters

| Parameter | Condition Range | Optimal Value (Yield) | Reference |

|---|---|---|---|

| Temperature (°C) | 80–120 | 110 (78%) | |

| Catalyst | PPA, HCl, or Lewis acids | PPA | |

| Reaction Time (h) | 6–24 | 12 |

Q. How can the purity and structure of this compound be confirmed experimentally?

Methodological Answer: A multi-technique approach is essential:

Chromatography : HPLC with C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>95%) .

Spectroscopy :

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: Adhere to protocols for amine handling:

PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors .

Waste Disposal : Collect in sealed containers labeled for halogenated organic waste .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) is widely used:

Software : Gaussian or ORCA with B3LYP/6-311G(d,p) basis set .

Properties Calculated :

- HOMO-LUMO gaps (predicting reactivity).

- Electrostatic potential maps (charge distribution).

Validation : Compare computed IR/NMR spectra with experimental data to refine parameters .

Q. Key Table: DFT Results vs. Experimental Data

| Property | Calculated Value | Experimental Value | Deviation |

|---|---|---|---|

| HOMO-LUMO Gap (eV) | 4.2 | N/A | – |

| C=N Stretching (cm) | 1595 | 1602 | 0.4% |

Q. How can X-ray crystallography resolve the molecular structure of this compound derivatives?

Methodological Answer:

Crystal Growth : Slow evaporation from ethanol/dichloromethane (7:3) yields suitable single crystals .

Data Collection : Use MoKα radiation (λ = 0.71073 Å) on a diffractometer at 150 K .

Refinement : SHELXL for structure solution; check R-factor (<0.05) and residual electron density (<0.5 eÅ) .

Q. Example Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space Group | I 1 2/a 1 | |

| Unit Cell Volume | 4451.5 Å | |

| R-factor | 0.0538 |

Q. What strategies resolve contradictory data regarding the biological activity of this compound?

Methodological Answer:

Reproducibility Checks : Standardize assays (e.g., MIC for antimicrobial tests; IC for cytotoxicity) .

Data Triangulation : Cross-validate results using orthogonal methods (e.g., in vitro enzyme inhibition + in silico docking) .

Meta-Analysis : Compare datasets across studies, adjusting for variables (e.g., solvent, cell lines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.